molecular formula C9H12N2O3 B1309587 3,4-Dimethoxybenzamidoxime CAS No. 40312-16-1

3,4-Dimethoxybenzamidoxime

Cat. No. B1309587
CAS RN: 40312-16-1
M. Wt: 196.2 g/mol
InChI Key: REKFOHFJHBBXOR-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzamidoxime is a chemical compound that is related to a class of compounds known for their potential biological activities. While the provided data does not directly discuss this compound, it does provide information on closely related compounds, such as 3,4-dimethoxybenzohydrazide derivatives and Schiff bases of 3,4-dimethoxybenzenamine. These compounds have been synthesized and evaluated for their biological activities, including urease inhibition and antioxidant activity, which suggests that this compound may also possess similar properties worth investigating .

Synthesis Analysis

The synthesis of related compounds, specifically 3,4-dimethoxybenzohydrazide derivatives, involves a series of chemical reactions that result in a variety of compounds with different inhibitory potentials. Compounds 2, 3, 4, and 5 were highlighted for their excellent urease inhibitory potential, with IC50 values indicating their effectiveness in comparison to the standard thiourea. The synthesis process is supported by various characterization techniques, including X-ray crystallography, ESI-MS, and 1H NMR, ensuring the accuracy of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through X-ray crystallography for compounds 6 and 25, while the structures of other compounds in the series were confirmed through ESI-MS and 1H NMR. Additionally, for Schiff bases of 3,4-dimethoxybenzenamine, crystal X-ray determinations were performed for compounds 13, 15, and 16, and their geometrical parameters were compared with theoretical DFT calculations. This comparison revealed a good agreement between the theoretical and practical values, indicating the reliability of the DFT method for predicting molecular structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, the synthesis of Schiff bases typically involves the condensation of an amine with an aldehyde or ketone, suggesting that similar reactions may be involved in the synthesis of this compound. The reactivity of these compounds in biological assays, such as urease inhibition and antioxidant activity, indicates that they may undergo specific interactions with enzymes and radicals, which could be further explored to understand the chemical reactions they may participate in within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their biological activity assays and molecular structure analyses. The urease inhibitory potential and antioxidant activity suggest that these compounds have specific chemical properties that enable them to interact with biological molecules. The DPPH scavenging activity and superoxide anion radical assay results indicate that the compounds have varying degrees of antioxidant activity, with some compounds showing stronger activity than standard antioxidants. These properties are crucial for understanding the potential applications of this compound in medicinal chemistry .

Scientific Research Applications

1. Protective Group in Chemical Synthesis

3,4-Dimethoxybenzyl moiety, a component of 3,4-dimethoxybenzamidoxime, has been utilized as an N-protecting group in the synthesis of certain chemical compounds. Specifically, it has been used to protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. The group can be smoothly eliminated, with the yield depending on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

2. Synthesis of Oligoribonucleotides

The compound has been used in the synthesis of oligoribonucleotides. The 3,4-dimethoxybenzyl group serves as a protecting group for the 2′-hydroxyl group in nucleosides and can be removed from oligoribonucleotides without damaging glycosidic bonds (Takaku, Ito, & Imai, 1986).

3. Inhibitor in DNA Repair

This compound derivatives, such as 3-aminobenzamide, have been explored for their role in DNA repair processes. They act as specific inhibitors of poly(adenosine diphosphate ribose) synthesis, affecting various aspects of DNA repair in human fibroblasts (James & Lehmann, 1982).

4. Antitumor Activity

Some derivatives of this compound, like trimidox, have shown potential in cancer therapy. Trimidox inhibits ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells, suggesting its potential as a chemotherapy agent (Szekeres et al., 2004).

5. Development of Novel Synthetic Anticancer Agents

Compounds like KCN1, which include the 3,4-dimethoxybenzyl moiety, have been evaluated for their anticancer efficacy. KCN1 showed promising in vitro and in vivo anti-cancer activity against pancreatic cancer cells and formed the basis for further drug development (Wang et al., 2012).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, reactivity, and environmental impact. Safety data sheets are often a good source of this information .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research .

properties

IUPAC Name

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKFOHFJHBBXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406951
Record name 3,4-Dimethoxybenzamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40312-16-1
Record name 3,4-Dimethoxybenzamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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